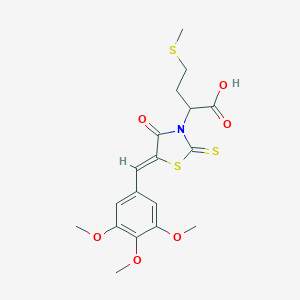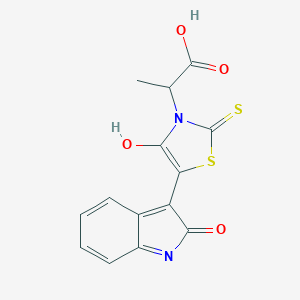![molecular formula C15H10N2O6 B362798 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid CAS No. 307299-14-5](/img/structure/B362798.png)
3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-nitro-1,3-dioxo-2-benzo[de]isoquinolinyl)propanoic acid is a nitronaphthalene.
Wissenschaftliche Forschungsanwendungen
Gel Formation in Imide Derivatives
The compound is involved in the synthesis of imide derivatives that form gels in mixed solvents like water and DMSO. This property is crucial for applications in materials science and chemistry. For instance, 5-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-isophthalic acid, derived from phthalic anhydride, forms a gel in a mixed solvent of DMSO and water (Singh & Baruah, 2008).
Fluorescence Studies and Oligonucleotide Hybridization
Novel fluorophores, including variants of the compound, have been synthesized and characterized for their fluorescence in different solvents. These fluorophores show potential in labeling oligodeoxyribonucleotides, enhancing their fluorescence and hybridization affinity, which is significant in molecular biology and genetic engineering (Singh & Singh, 2007).
Photophysical Characterization and Antimicrobial Activity
A new anionic dendrimer synthesized using this compound exhibited notable photophysical characteristics and demonstrated antimicrobial activity, especially against Gram-positive bacteria. This has implications for developing new antimicrobial agents and materials with embedded antimicrobial properties (Staneva et al., 2020).
Organotin Carboxylates in Crystallography
Organotin carboxylates based on amide carboxylic acids, including this compound, have been synthesized and studied for their crystal structures. This research is significant in the field of materials science and crystallography, providing insights into the molecular architecture of organotin carboxylates (Xiao et al., 2013).
Antitumor Activities and Fluorescence
Research into the self-assembly of organotin carboxylates, involving this compound, has yielded insights into their antitumor activities and fluorescence properties. This is vital for developing new anticancer drugs and fluorescent materials (Xiao et al., 2019).
Aggregation Enhanced Emission and Solid State Emission
The compound is involved in tuning the emission properties of naphthalimide-based compounds, influencing aggregation-enhanced emission in aqueous solutions. This has significant implications for designing new optical materials and sensors (Srivastava et al., 2016).
Eigenschaften
CAS-Nummer |
307299-14-5 |
|---|---|
Produktname |
3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid |
Molekularformel |
C15H10N2O6 |
Molekulargewicht |
314.25g/mol |
IUPAC-Name |
3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-12(19)6-7-16-14(20)9-3-1-2-8-11(17(22)23)5-4-10(13(8)9)15(16)21/h1-5H,6-7H2,(H,18,19) |
InChI-Schlüssel |
QKIPXSPXLPYYIO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Ethyl-3-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B362725.png)
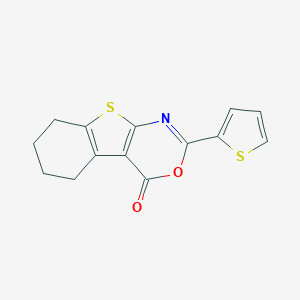

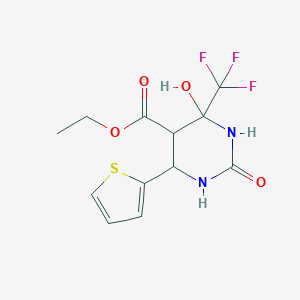
![5-(4-Morpholin-4-ylphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B362745.png)
![2-amino-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B362746.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B362747.png)
![11-(1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362750.png)
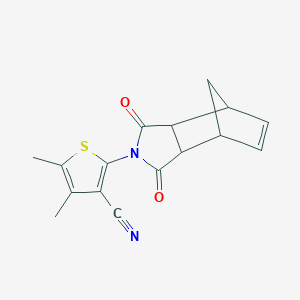
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B362755.png)
